molecular formula C9H19Cl3N4 B2701896 1-[(2-Methylpyrazol-3-yl)methyl]piperazine;trihydrochloride CAS No. 2155855-46-0

1-[(2-Methylpyrazol-3-yl)methyl]piperazine;trihydrochloride

Cat. No. B2701896
CAS RN: 2155855-46-0
M. Wt: 289.63
InChI Key: ACPZUMPCCMPXHN-UHFFFAOYSA-N
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Description

The compound “1-[(2-Methylpyrazol-3-yl)methyl]piperazine;trihydrochloride” is a chemical compound that contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The compound also contains a 2-methylpyrazol-3-yl group attached to the piperazine ring .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as the ones , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, hydrazine-coupled pyrazoles have been synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .

Corrosion Inhibition

The compound “2-[(5-methylpyrazol-3-yl) methyl] benzimidazole” has been studied for its potential as a corrosion inhibitor against carbon steel corrosion in 1 M HCl solution . This application combines experimental and theoretical studies .

Organic Light-Emitting Diode (OLED) Materials

Platinum-group metal complexes, such as the ones formed with pyrazole-bearing compounds, are important phosphor materials for modern photovoltaic devices . Cyclometalated Pt(II) complexes, in particular, are efficient organic light-emitting structures .

Antioxidant Activity

Some coordination complexes constructed from pyrazole-acetamide have been studied for their antioxidant activity . The transition to bidentate ligands qualitatively changes the electronic configuration of the complexes, significantly promoting their photophysical properties .

Antibacterial Activity

Co(II) and Zn(II) pyrazolyl-benzimidazole complexes have shown remarkable antibacterial activity . This highlights the potential of these compounds in the development of new antibacterial agents .

Synthesis of Nonracemic γ-Bicyclic Heteroarylpiperazine

The compound “1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine” is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

Mechanism of Action

properties

IUPAC Name

1-[(2-methylpyrazol-3-yl)methyl]piperazine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4.3ClH/c1-12-9(2-3-11-12)8-13-6-4-10-5-7-13;;;/h2-3,10H,4-8H2,1H3;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPZUMPCCMPXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN2CCNCC2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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